molecular formula C24H26N2O4 B017004 Carvedilol-d3 CAS No. 1020719-25-8

Carvedilol-d3

Cat. No.: B017004
CAS No.: 1020719-25-8
M. Wt: 409.5 g/mol
InChI Key: OGHNVEJMJSYVRP-FIBGUPNXSA-N
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Description

Carvedilol-d3 is a deuterated form of carvedilol, a non-selective beta-adrenergic antagonist. Carvedilol is commonly used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of carvedilol due to the presence of deuterium atoms, which can provide more detailed insights.

Scientific Research Applications

Carvedilol-d3 is extensively used in scientific research, particularly in the fields of:

    Chemistry: To study the reaction mechanisms and pathways of carvedilol.

    Biology: To investigate the metabolic pathways and biological effects of carvedilol.

    Medicine: To understand the pharmacokinetics and pharmacodynamics of carvedilol in the human body.

    Industry: To develop new formulations and improve the efficacy of carvedilol-based medications.

Mechanism of Action

Target of Action

Carvedilol is a non-selective beta-adrenergic antagonist . It primarily targets beta-1 (β1) and beta-2 (β2) adrenoceptors , as well as alpha-1 (α1) adrenoceptors in the vasculature . In the heart, it is relatively β1AR-specific, since this adrenoceptor type is the most predominant one in the adult human myocardium .

Mode of Action

Carvedilol acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature, thereby causing vasodilation . It inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Carvedilol’s action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Pharmacokinetics

Carvedilol is very lipophilic undergoing mainly biliary elimination by the liver . Orally administered carvedilol undergoes extensive stereo-selective hepatic first-pass metabolism, resulting in almost double maximal plasma concentration (and bioavailability) of R-carvedilol compared with that of S-carvedilol .

Result of Action

The result of Carvedilol’s action is a slower heart rate and decreased blood pressure . When the blood pressure is lowered, the amount of blood and oxygen is increased to the heart .

Action Environment

The action of Carvedilol is influenced by various environmental factors. For instance, G proteins drive all detectable carvedilol signaling through β2ARs . A clear understanding of how drugs act is imperative to data interpretation in basic and clinical research, to the stratification of clinical trials or to the monitoring of drug effects on the target pathway .

Safety and Hazards

Carvedilol is considered safe for use, but there are some precautions to be taken. It should not be taken if you have asthma, bronchitis, emphysema, severe liver disease, or a serious heart condition . It should be stored at room temperature (between 15-30° C or 59-86° F) away from moisture, heat, and direct light in a tightly closed container .

Future Directions

There are various approaches explored to increase the solubility of carvedilol with every technique having certain advantages and drawbacks . Micronization and nanoformulations (dendrimers, nanoemulsion, nanosuspension, nanocrystals, polymeric nanoparticles) are the most widely used technique for solubility enhancement of carvedilol on a laboratory scale due to higher solubility and dissolution rate but they have poor industrial applicability due to difficulty in scale-up and low yield . Efforts are being made to carry out different solubility enhancement techniques with good industrial applicability for carvedilol, e.g., cocrystals .

Biochemical Analysis

Biochemical Properties

Carvedilol-d3 interacts with several enzymes and proteins. The three major enzymes/proteins carrying out carvedilol’s stereo-selective metabolism are the highly polymorphic CYP2D6, UGT1, and P-glycoprotein .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking several different adrenergic receptor (AR) types. Specifically, it acts as an inverse agonist at the β1- and β2-ARs, as well as blocks α1ARs in the vasculature, thereby causing vasodilatation .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is very lipophilic undergoing mainly biliary elimination by the liver .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carvedilol-d3 involves the incorporation of deuterium atoms into the carvedilol molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the carvedilol molecule are replaced with deuterium atoms using deuterated reagents under specific conditions. For example, carvedilol can be reacted with deuterated water (D2O) in the presence of a catalyst to achieve deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Carvedilol-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form metabolites.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties.

Comparison with Similar Compounds

Carvedilol-d3 is compared with other beta-adrenergic antagonists such as propranolol and metoprolol. Unlike these compounds, carvedilol has a dual action on both beta and alpha receptors, providing additional vasodilatory effects. This makes carvedilol unique in its therapeutic applications. Similar compounds include:

    Propranolol: A non-selective beta-adrenergic antagonist.

    Metoprolol: A selective beta-1 adrenergic antagonist.

    Labetalol: A beta-adrenergic antagonist with alpha-1 blocking activity.

This compound’s unique properties and applications make it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649419
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-[(2-{2-[(~2~H_3_)methyloxy]phenoxy}ethyl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-25-8
Record name 1-(9H-Carbazol-4-yloxy)-3-[[2-[2-(methoxy-d3)phenoxy]ethyl]amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-[(2-{2-[(~2~H_3_)methyloxy]phenoxy}ethyl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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